tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate
CAS No.:
Cat. No.: VC13718979
Molecular Formula: C8H14F3NO2
Molecular Weight: 213.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14F3NO2 |
|---|---|
| Molecular Weight | 213.20 g/mol |
| IUPAC Name | tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate |
| Standard InChI | InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m1/s1 |
| Standard InChI Key | TWAWKELJYPDHJO-RXMQYKEDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H](CC(F)(F)F)N |
| SMILES | CC(C)(C)OC(=O)C(CC(F)(F)F)N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl (2R)-2-amino-4,4,4-trifluorobutanoate features a stereogenic center at the C2 position, conferring the (R)-configuration. The Boc group () protects the amino group, while the trifluoromethyl () substituent at the C4 position introduces strong electron-withdrawing effects. The ester functional group () enhances solubility in organic solvents, facilitating its use in synthetic applications .
Key Structural Attributes:
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Molecular Formula:
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Molecular Weight: 213.20 g/mol
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IUPAC Name: tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate
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SMILES:
Spectroscopic and Physical Properties
The compound’s infrared (IR) spectrum exhibits characteristic peaks for the Boc group (≈1700 cm, C=O stretch) and the ester functionality (≈1250 cm, C-O stretch). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoromethyl group ( in ) and the Boc-protected amine ( for tert-butyl protons in ).
Synthesis Methods
Fluorination Strategies
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS). Its stability under basic conditions and ease of removal via trifluoroacetic acid (TFA) make it ideal for constructing complex peptides .
Enzyme Inhibition Studies
Fluorinated amino acids like tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate are investigated as inhibitors of enzymes involved in energy metabolism, such as creatine kinase. The group mimics the steric and electronic properties of natural substrates, enhancing binding affinity .
Biological Activity and Mechanistic Insights
Metabolic Stability
The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging the compound’s half-life in vivo. This property is critical for developing long-acting therapeutics .
Cell Permeability
Enhanced lipophilicity from the group improves membrane permeability, facilitating intracellular delivery of drug candidates derived from this scaffold.
Comparative Analysis of Related Compounds
Future Perspectives
Biocatalytic Synthesis
Advances in enzyme engineering may enable greener synthesis routes. For example, alcohol dehydrogenases (ADHs) could stereoselectively reduce ketone precursors to yield the (R)-enantiomer with >99% e.e. .
Drug Discovery
The compound’s scaffold is being explored in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors targeting cysteine residues .
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